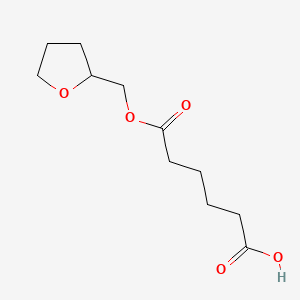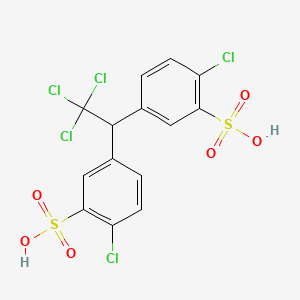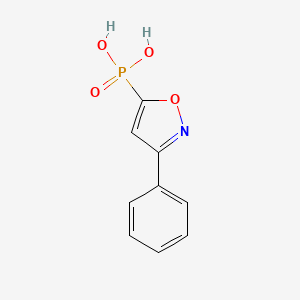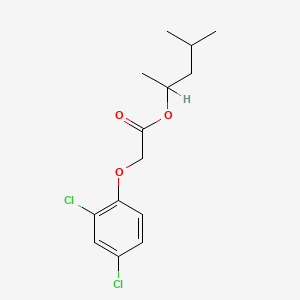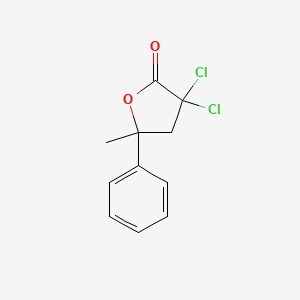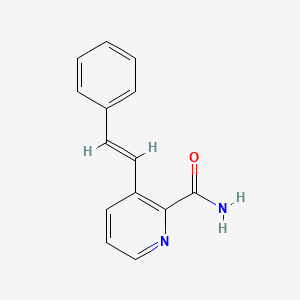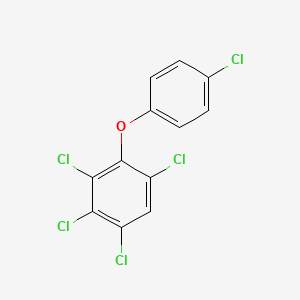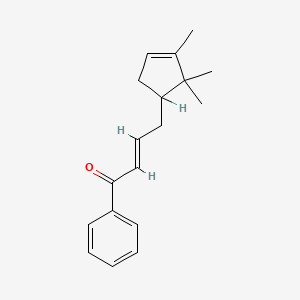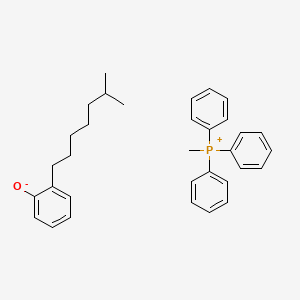
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methylheptyl)phenolat;Methyl(triphenyl)phosphanium ist eine Verbindung mit der IUPAC-Bezeichnung 2-(6-Methylheptyl)phenolat;Methyl(triphenyl)phosphanium. Es ist bekannt für seine einzigartige chemische Struktur und Eigenschaften, die es in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll machen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(6-Methylheptyl)phenolat;Methyl(triphenyl)phosphanium beinhaltet typischerweise die Reaktion von Triphenylphosphin mit Methylbromid zur Bildung von Methyltriphenylphosphoniumbromid. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit 2-(6-Methylheptyl)phenol umgesetzt, um die gewünschte Verbindung zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die sorgfältige Steuerung von Temperatur, Druck und den Einsatz von Katalysatoren, um die Reaktion zu erleichtern.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(6-Methylheptyl)phenolat;Methyl(triphenyl)phosphanium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann mit gängigen Reduktionsmitteln reduziert werden.
Substitution: Die Phenolatgruppe kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene Phenolderivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Phenolatring einführen können.
Wissenschaftliche Forschungsanwendungen
2-(6-Methylheptyl)phenolat;Methyl(triphenyl)phosphanium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere in Wittig-Reaktionen zur Bildung von Alkenen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen zu untersuchen.
Industrie: Es wird bei der Herstellung verschiedener chemischer Zwischenprodukte und Spezialchemikalien verwendet
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The phenolate group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenolate ring.
Wissenschaftliche Forschungsanwendungen
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
Der Wirkungsmechanismus von 2-(6-Methylheptyl)phenolat;Methyl(triphenyl)phosphanium beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Phenolatgruppe kann als Nukleophil wirken und an verschiedenen chemischen Reaktionen teilnehmen. Der Triphenylphosphanium-Anteil kann Reaktionszwischenprodukte stabilisieren und so die Bildung der gewünschten Produkte erleichtern.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyltriphenylphosphoniumbromid: Eine verwandte Verbindung mit ähnlichen chemischen Eigenschaften und Anwendungen.
2-(6-Methylheptyl)phenol: Der phenolische Vorläufer, der bei der Synthese der Zielverbindung verwendet wird.
Einzigartigkeit
2-(6-Methylheptyl)phenolat;Methyl(triphenyl)phosphanium ist einzigartig durch seine kombinierte Phenolat- und Triphenylphosphaniumstruktur, die eine eindeutige Reaktivität und Stabilität verleiht. Dies macht es besonders wertvoll in bestimmten synthetischen Anwendungen, bei denen andere Verbindungen möglicherweise nicht so effektiv funktionieren .
Eigenschaften
CAS-Nummer |
94481-66-0 |
|---|---|
Molekularformel |
C33H39OP |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C14H22O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h2-16H,1H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChI-Schlüssel |
SOKWTXJYWGPVOA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCC1=CC=CC=C1[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


